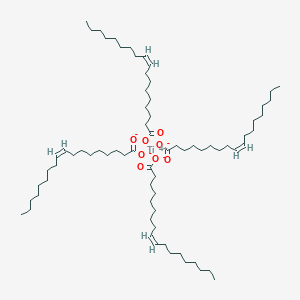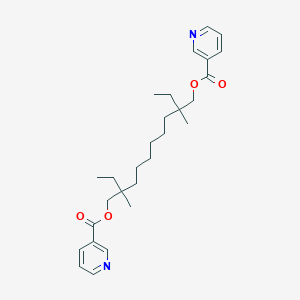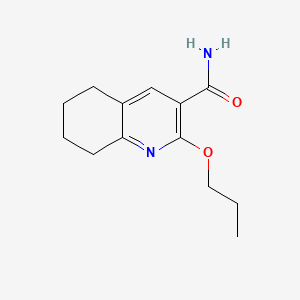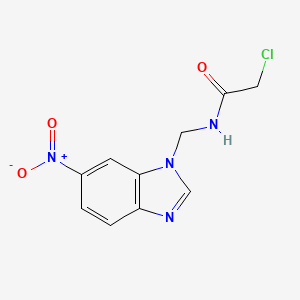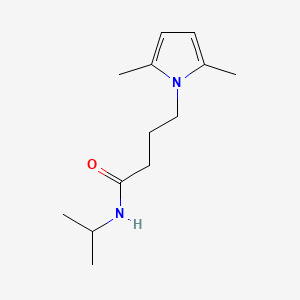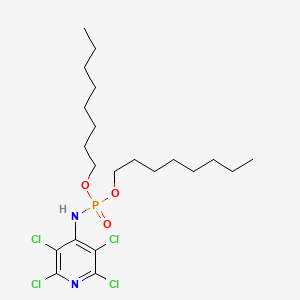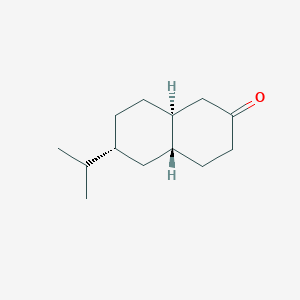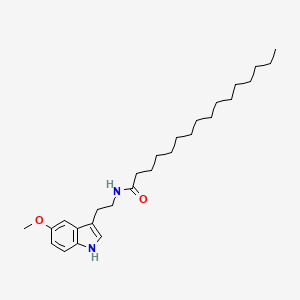
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) is an organometallic compound that belongs to the class of metallocenes. It features a titanium center coordinated to two cyclopentadienyl ligands, a chlorine atom, and a methyl group. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties, which make it a valuable catalyst and reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) typically involves the reaction of titanium tetrachloride with cyclopentadienyl magnesium bromide, followed by the introduction of a methyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The general reaction scheme is as follows:
TiCl4+2CpMgBr→Cp2TiCl2+2MgBrCl
Cp2TiCl2+CH3MgBr→Cp2TiCl(CH3)+MgBrCl
Industrial Production Methods
Industrial production of Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product. The use of automated reactors and purification systems is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states, often involving the loss of the chlorine ligand.
Substitution: The chlorine and methyl ligands can be substituted by other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, Grignard reagents, and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of organotitanium compounds with different functional groups.
Scientific Research Applications
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its ability to facilitate C-H bond activation makes it valuable in organic synthesis.
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: The compound’s unique properties are being explored for use in targeted drug delivery systems and as a component in diagnostic imaging agents.
Industry: It is used in the production of high-performance materials, including specialty polymers and advanced composites.
Mechanism of Action
The mechanism by which Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) exerts its effects involves the coordination of the titanium center to various substrates. This coordination facilitates the activation of chemical bonds, making them more reactive. The cyclopentadienyl ligands stabilize the titanium center, allowing it to participate in a wide range of catalytic cycles. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)titanium(IV) dichloride: Similar in structure but lacks the methyl group.
Chlorodi(cyclopentadienyl)zirconium(IV): Similar structure with zirconium instead of titanium.
Methylcyclopentadienyl manganese tricarbonyl: Contains a cyclopentadienyl ligand but with manganese as the central metal.
Uniqueness
Chlorodi(pi-cyclopentadienyl)methyltitanium(IV) is unique due to its specific combination of ligands and the titanium center. This combination provides a balance of stability and reactivity, making it particularly effective in catalytic applications. Its ability to undergo a wide range of chemical transformations also sets it apart from similar compounds.
Properties
CAS No. |
1278-83-7 |
|---|---|
Molecular Formula |
C11H13ClTi |
Molecular Weight |
228.54 g/mol |
IUPAC Name |
carbanide;chlorotitanium(3+);cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H5.CH3.ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;1H3;1H;/q3*-1;;+4/p-1 |
InChI Key |
ATRSDJORNOLYAH-UHFFFAOYSA-M |
Canonical SMILES |
[CH3-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[Ti+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


